molecular formula C19H22N8O2 B2703304 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 2034324-53-1

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2703304
CAS No.: 2034324-53-1
M. Wt: 394.439
InChI Key: SLYWFOQSAMIJKD-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, triazole, and pyridazine rings, making it a subject of study for its chemical properties and biological activities.

Scientific Research Applications

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and triazole intermediates. The reaction conditions often include the use of catalysts such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl)acetic acid
  • 6-oxo-1,6-dihydropyrimidin-5-carboxamides

Uniqueness

What sets 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide apart is its unique combination of pyrimidine, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c28-18(11-26-12-21-14(9-19(26)29)13-3-4-13)20-10-17-23-22-15-5-6-16(24-27(15)17)25-7-1-2-8-25/h5-6,9,12-13H,1-4,7-8,10-11H2,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYWFOQSAMIJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C=NC(=CC4=O)C5CC5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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